molecular formula C15H22O B15260517 1-Phenyl-4-(propan-2-YL)cyclohexan-1-OL

1-Phenyl-4-(propan-2-YL)cyclohexan-1-OL

Cat. No.: B15260517
M. Wt: 218.33 g/mol
InChI Key: NVQAYDCIYVDKGW-UHFFFAOYSA-N
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Description

1-Phenyl-4-(propan-2-yl)cyclohexan-1-ol is a cyclohexanol derivative featuring a phenyl group at the 1-position and an isopropyl group at the 4-position of the cyclohexane ring. Its molecular formula is C₁₅H₂₂O, with a molecular weight of 218.34 g/mol . The compound’s stereochemistry and bulky substituents influence its physicochemical properties, such as solubility and thermal stability.

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

1-phenyl-4-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C15H22O/c1-12(2)13-8-10-15(16,11-9-13)14-6-4-3-5-7-14/h3-7,12-13,16H,8-11H2,1-2H3

InChI Key

NVQAYDCIYVDKGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-4-(propan-2-yl)cyclohexan-1-OL can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of 1-Phenyl-4-(propan-2-yl)cyclohexan-1-OL may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-(propan-2-yl)cyclohexan-1-OL undergoes various chemical reactions, including:

    Oxidation: The

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 1-phenyl-4-(propan-2-yl)cyclohexan-1-ol with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Solubility in Water Applications
1-Phenyl-4-(propan-2-yl)cyclohexan-1-ol C₁₅H₂₂O 218.34 1-phenyl, 4-isopropyl Low (predicted) Research, synthetic intermediates
Menthol (5-Methyl-2-(propan-2-yl)cyclohexan-1-ol) C₁₀H₂₀O 156.27 2-isopropyl, 5-methyl Slightly soluble Pharmaceuticals, flavoring agents
4-Methyl-1-(propan-2-yl)cyclohexan-1-ol C₁₀H₂₀O 156.27 1-isopropyl, 4-methyl Not reported Unknown
4-Propylcyclohexan-1-ol C₉H₁₈O 142.24 4-propyl Not reported Chemical intermediates
Key Observations:
  • Substituent Effects : The phenyl group in the target compound increases aromaticity and molecular weight compared to menthol and alkyl-substituted analogs. This enhances steric hindrance and may reduce water solubility.
  • Stereochemistry : Menthol exhibits enantiomer-specific properties (e.g., l-menthol’s cooling effect), whereas the stereochemical configuration of 1-phenyl-4-(propan-2-yl)cyclohexan-1-ol remains unexplored in the evidence but could significantly impact its reactivity .

Thermochemical and Computational Insights

Density-functional theory (DFT) studies, such as those employing the Becke three-parameter hybrid functional (B3LYP), suggest that exact-exchange terms improve thermochemical accuracy for cyclohexanol derivatives . For 1-phenyl-4-(propan-2-yl)cyclohexan-1-ol:

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